Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as benzo[c][1,2,5]thiadiazoles . These compounds have been extensively researched for use in various applications, including as potential inhibitors for certain types of kinases .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl compounds involves several steps, including the use of palladium catalysts for methylation reactions . Additionally, these compounds can be synthesized using a scaffold-hopping strategy .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl compounds is characterized by a well-separated distribution of highest occupied molecular orbit (HOMO) and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl compounds have been used in various chemical reactions. For instance, they have been used as reactants in the Miyaura borylation and Suzuki coupling reactions .Scientific Research Applications
Fluorophores
BTZ-based compounds have been used as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and re-emit light at a longer wavelength. They are widely used in biological research and medical diagnostics, such as fluorescence microscopy and flow cytometry.
Visible Light Organophotocatalysts
These compounds have potential use as visible-light organophotocatalysts . Organophotocatalysts are substances that can absorb light and transfer energy to other substances to trigger chemical reactions. This property can be used in various fields, such as the synthesis of complex organic compounds and the degradation of pollutants.
Photovoltaics
BTZ-based compounds have been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. These compounds can be used in the design of solar cells.
Fluorescent Sensors
These compounds can also be used as fluorescent sensors . Fluorescent sensors are devices that use the principle of fluorescence to detect changes in environmental conditions, such as pH, temperature, or the presence of specific ions or molecules.
Drug Discovery and Design
Bioimaging Probes
BTZ-based compounds have been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . Bioimaging is a key technique in life sciences and medicine that allows the visualization of biological processes at the cellular and molecular level.
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Similar compounds have shown to play the role of an electron acceptor .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of similar compounds .
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-12(8-1-2-10-11(5-8)16-21-15-10)17-6-9(7-17)19-13-14-3-4-20-13/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVARZUFWPINBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.